Structural Scaffold Divergence: N1-Aryl-5-oxopyrrolidine vs. C4-Aryl-2-oxopyrrolidine Core
Unlike the extensively exemplified C4-(4-methoxyphenyl)-2-oxopyrrolidine urea series in patent US 10,464,891, the target compound features a 4-methoxyphenyl group at the pyrrolidinone N1 position and a carbonyl at C5 rather than C2. This N1-aryl-5-oxopyrrolidine scaffold is structurally orthogonal to the patent's core Markush structure, representing a distinct chemotype for FPRL1 agonism. No matched-pair comparison between N1-aryl-5-oxopyrrolidines and C4-aryl-2-oxopyrrolidines has been reported in the public domain [1].
| Evidence Dimension | Core scaffold topology (pyrrolidinone substitution pattern) |
|---|---|
| Target Compound Data | N1-(4-methoxyphenyl)-5-oxopyrrolidine core; urea at C3 position |
| Comparator Or Baseline | C4-(4-methoxyphenyl)-2-oxopyrrolidine core; urea at C3 position (patent-exemplified series, e.g., (−)-1-[(3S*,4R*)-4-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]-3-phenylurea) [1] |
| Quantified Difference | Not quantified; structural topology differs (regioisomeric carbonyl and aryl attachment points). No public bioactivity data for target compound. |
| Conditions | N/A – structural comparison based on patent disclosure [1] |
Why This Matters
Scaffold divergence provides intellectual property differentiation and may yield distinct selectivity or pharmacokinetic profiles, warranting de novo profiling rather than assumption of FPRL1 activity based on the C4-aryl series.
- [1] Takahashi, H. et al. Urea derivative or pharmacologically acceptable salt thereof. U.S. Patent 10,464,891, issued November 5, 2019. (Kyorin Pharmaceutical Co., Ltd.) View Source
